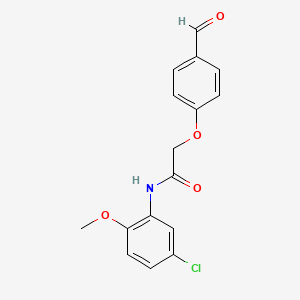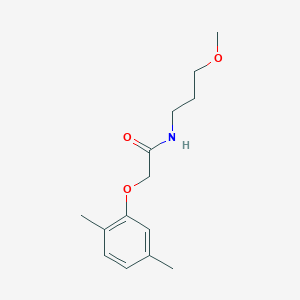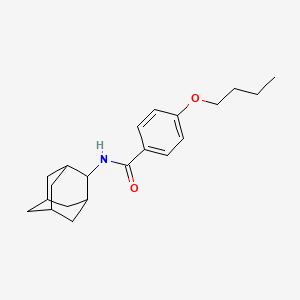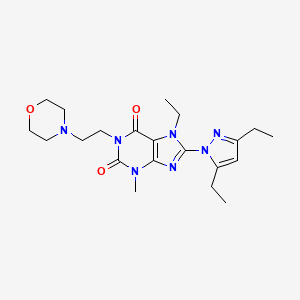![molecular formula C20H14BrN3O4 B4805269 N~1~-[2-(3-BROMOPHENYL)-8-METHOXY-5-OXO-5H-CHROMENO[4,3-D]PYRIMIDIN-4-YL]ACETAMIDE](/img/structure/B4805269.png)
N~1~-[2-(3-BROMOPHENYL)-8-METHOXY-5-OXO-5H-CHROMENO[4,3-D]PYRIMIDIN-4-YL]ACETAMIDE
Overview
Description
N~1~-[2-(3-BROMOPHENYL)-8-METHOXY-5-OXO-5H-CHROMENO[4,3-D]PYRIMIDIN-4-YL]ACETAMIDE is a complex organic compound that belongs to the class of chromenopyrimidines This compound is characterized by its unique structure, which includes a bromophenyl group, a methoxy group, and a chromenopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(3-BROMOPHENYL)-8-METHOXY-5-OXO-5H-CHROMENO[4,3-D]PYRIMIDIN-4-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the chromenopyrimidine core. One common method involves the condensation of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid . The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(3-BROMOPHENYL)-8-METHOXY-5-OXO-5H-CHROMENO[4,3-D]PYRIMIDIN-4-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Halogen atoms, such as bromine, can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
N~1~-[2-(3-BROMOPHENYL)-8-METHOXY-5-OXO-5H-CHROMENO[4,3-D]PYRIMIDIN-4-YL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Biology: The compound’s interactions with biological macromolecules make it a candidate for studying enzyme inhibition and receptor binding.
Materials Science: Its unique structure allows it to be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-[2-(3-BROMOPHENYL)-8-METHOXY-5-OXO-5H-CHROMENO[4,3-D]PYRIMIDIN-4-YL]ACETAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(3-BROMOPHENYL)-2-{[3-(4-BROMOPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE
- N-(4-BROMOPHENYL)-2-{[3-(4-METHOXYPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE
Uniqueness
N~1~-[2-(3-BROMOPHENYL)-8-METHOXY-5-OXO-5H-CHROMENO[4,3-D]PYRIMIDIN-4-YL]ACETAMIDE is unique due to its specific combination of functional groups and its chromenopyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-(3-bromophenyl)-8-methoxy-5-oxochromeno[4,3-d]pyrimidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O4/c1-10(25)22-19-16-17(23-18(24-19)11-4-3-5-12(21)8-11)14-7-6-13(27-2)9-15(14)28-20(16)26/h3-9H,1-2H3,(H,22,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPCXEZYRXHBNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=NC2=C1C(=O)OC3=C2C=CC(=C3)OC)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Butan-2-yl-3-[1-(2-chlorophenyl)ethyl]urea](/img/structure/B4805194.png)
![2-[(4-chlorophenyl)sulfonyl]-3-(5-methyl-2-thienyl)acrylonitrile](/img/structure/B4805205.png)
![2-[4-bromo-2-[(E)-[1-(2-chlorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B4805212.png)
![4-(4-fluorophenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4805223.png)
![(5E)-5-[[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4805226.png)


![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzenesulfonamide](/img/structure/B4805255.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B4805263.png)
![6-bromo-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4805277.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B4805291.png)
![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-N'-phenylurea](/img/structure/B4805298.png)

